molecular formula C10H10O5 B12829076 2-Ethoxyterephthalic acid

2-Ethoxyterephthalic acid

Cat. No.: B12829076
M. Wt: 210.18 g/mol
InChI Key: IWFVHBRPBOMFMG-UHFFFAOYSA-N
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Description

2-Ethoxyterephthalic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyterephthalic acid can be synthesized through the esterification of terephthalic acid with ethanol, followed by hydrolysis. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where terephthalic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyterephthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

2-Ethoxyterephthalic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-ethoxyterephthalic acid exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, it interacts with oxidizing agents to form new products. The pathways involved in these reactions include electron transfer and bond formation/breakage processes.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid: The parent compound without the ethoxy group.

    2-Hydroxyterephthalic acid: A derivative with a hydroxyl group instead of an ethoxy group.

    Dimethyl terephthalate: An ester derivative of terephthalic acid.

Uniqueness

2-Ethoxyterephthalic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-ethoxyterephthalic acid

InChI

InChI=1S/C10H10O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

IWFVHBRPBOMFMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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